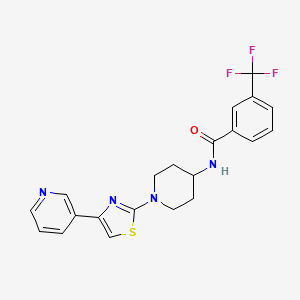![molecular formula C16H13F3O3 B2748906 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590376-46-8](/img/structure/B2748906.png)
3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde: is an organic compound with the molecular formula C16H13F3O3 and a molecular weight of 310.27 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzyl ether linkage, making it a valuable intermediate in organic synthesis and various chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and methoxy substituents on biological activity and molecular interactions .
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity .
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects . The benzyl ether linkage also plays a role in the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
3-Methoxybenzaldehyde: Lacks the trifluoromethyl and benzyl ether groups, making it less reactive and less versatile in synthetic applications.
3-(Trifluoromethyl)benzaldehyde: Lacks the methoxy and benzyl ether groups, resulting in different chemical and biological properties.
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups enhances its versatility in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-14-7-3-5-12(9-20)15(14)22-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNZSLRIXIXYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl[4-(pentyloxy)phenyl]methanone](/img/structure/B2748829.png)
![Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate](/img/structure/B2748830.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2748832.png)





![3-(2-oxo-2-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2748841.png)


![5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B2748846.png)
